4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-1-methylquinolin-2(1H)-one
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Overview
Description
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Pyrazole Ring Introduction: The pyrazole ring can be introduced through a cyclization reaction involving a suitable diketone and hydrazine hydrate. The resulting pyrazole is then alkylated to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides for alkylation, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for the exploration of various pharmacophores, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure makes it a candidate for applications in organic electronics or as a component in specialty polymers.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-1-methylquinolin-2(1H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxy and pyrazole groups can form hydrogen bonds with biological targets, while the quinoline core can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the pyrazole ring.
1-Ethyl-3,5-dimethylpyrazole: Contains the pyrazole ring but lacks the quinoline core.
Quinoline-2-one: Similar quinoline structure but without the pyrazole substitution.
Uniqueness
The uniqueness of 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-1-methylquinolin-2(1H)-one lies in its combined structural features, which allow for a diverse range of chemical reactions and potential applications. The presence of both the quinoline and pyrazole rings provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxy-1-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-5-20-11(3)14(10(2)18-20)15-12-8-6-7-9-13(12)19(4)17(22)16(15)21/h6-9,21H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNVNODPAPESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=C(C(=O)N(C3=CC=CC=C32)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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